Aliskiren - 173334-57-1

Aliskiren

Catalog Number: EVT-258126
CAS Number: 173334-57-1
Molecular Formula: C30H53N3O6
Molecular Weight: 551.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aliskiren is a potent, highly selective, orally active direct renin inhibitor (DRI). [] It is classified as an antihypertensive agent due to its ability to lower blood pressure. [] In scientific research, aliskiren serves as a valuable tool for investigating the renin-angiotensin system (RAS) and its role in various physiological and pathological processes. [] Its unique mechanism of action, directly targeting renin, distinguishes it from other RAS inhibitors like angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs). [] This characteristic makes aliskiren a crucial component in studies exploring the intricate mechanisms of the RAS and its implications beyond blood pressure regulation. []

Future Directions
  • Investigating the Potential of Aliskiren in Non-Hypertensive Diseases: Recent studies suggest that aliskiren may have beneficial effects beyond blood pressure control. Exploring its potential in conditions like non-alcoholic steatohepatitis, [] where the renin-angiotensin system plays a role, could lead to novel therapeutic avenues.

  • Understanding the Long-Term Effects of Aliskiren on (Pro)renin Receptor Activity: While aliskiren does not directly inhibit the (pro)renin receptor, its long-term effects on the receptor's expression and activity warrant further investigation. [, ] Understanding this interplay is crucial for comprehending aliskiren's overall impact on the renin-angiotensin system and its long-term consequences.

Hydrochlorothiazide (HCTZ)

  • Relevance: Several studies discussed in the provided papers investigated the efficacy and safety of aliskiren in combination with hydrochlorothiazide for the treatment of hypertension [, , , , ]. These studies found that the combination therapy provided significantly greater blood pressure reductions and improved blood pressure control rates compared with either drug alone [, , , , ].

Amlodipine

  • Relevance: The provided papers included research comparing the efficacy and tolerability of aliskiren/amlodipine combination therapy with aliskiren/hydrochlorothiazide in treating hypertension [, , , ]. Furthermore, one study explored aliskiren's impact on arrhythmia in diabetic patients by comparing its effects with amlodipine [].

Ramipril

  • Relevance: Research cited in the provided papers explored the use of aliskiren in combination with ramipril to treat hypertension in patients with diabetes []. Additionally, a study in transgenic rats compared the effects of aliskiren and ramipril on vascular remodeling [].

Irbesartan

  • Relevance: The provided papers discuss studies that investigated the combined effect of aliskiren with irbesartan on blood pressure control []. Research also compared the efficacy of aliskiren and losartan (another ARB) on fibrinolysis and insulin sensitivity in hypertensive patients with metabolic syndrome [].

Valsartan

  • Relevance: Research explored in the provided papers examined the effects of combining aliskiren with valsartan in treating hypertension and its potential benefits beyond blood pressure reduction [, , ]. Additional studies investigated the impact of aliskiren on the protective effects of valsartan against cardiovascular and renal injury [] and diabetic nephropathy [].

Losartan

  • Relevance: The provided papers discussed research examining the addition of aliskiren to losartan therapy in patients with hypertension, type 2 diabetes, and nephropathy []. This research also explored the cost-effectiveness of adding aliskiren to losartan treatment in this specific patient population [].

Enalapril

  • Relevance: The provided papers mention a study that compared the renal localization and persistence of aliskiren with enalapril, highlighting differences in their renophilic properties [].

Paricalcitol

  • Relevance: The provided papers included research exploring the combined effect of aliskiren and paricalcitol on renal fibrosis [, ]. These studies suggest that the combination therapy may offer additive benefits in protecting against renal damage [, ].
  • Relevance: Studies discussed in the provided papers investigated the effects of HRP on the beneficial effects of aliskiren, suggesting that HRP might counteract some of aliskiren's positive effects [, ].

Fosinopril

  • Relevance: One study discussed in the provided papers investigated the effects of aliskiren and fosinopril on the renin-angiotensin-aldosterone system in rats with thyroid dysfunction [].
Overview

Aliskiren is a non-peptide, orally active renin inhibitor used primarily in the treatment of hypertension. It represents a novel class of antihypertensive agents that target the renin-angiotensin system, specifically inhibiting the enzyme renin, which plays a crucial role in blood pressure regulation. Aliskiren was first discovered by Ciba-Geigy (now part of Novartis) and has undergone extensive clinical research since its introduction in the early 2000s.

Source

Aliskiren was developed through a series of synthetic modifications aimed at improving the efficacy and bioavailability of earlier renin inhibitors. The compound is synthesized from various organic precursors through multiple steps involving complex chemical reactions.

Classification

Aliskiren is classified as an antihypertensive agent and specifically as a renin inhibitor. It falls under the category of small-molecule drugs, characterized by its low molecular weight and non-peptidic structure.

Synthesis Analysis

Methods

The synthesis of Aliskiren involves several key steps, typically starting from simpler organic compounds. One notable method includes the aminolysis of a lactone intermediate followed by reduction processes to yield the final product.

  1. Aminolysis: This step involves reacting a lactone with an amine, such as 3-amino-2,2-dimethylpropionamide, under elevated temperatures (90-100°C) to facilitate the reaction without solvents. The use of excess amine (5 mol equivalents) shifts the reaction equilibrium favorably towards product formation.
  2. Reduction: Following aminolysis, the resulting amide compound undergoes reduction to form Aliskiren. This reduction typically employs a palladium catalyst in alcoholic solvents like methanol or ethanol, facilitating the transformation of azide groups into the desired alcohol moiety .

Technical Details

The synthesis pathway is complex and may involve up to 12 steps, including various reaction conditions and purification processes to isolate intermediates effectively . Recent advancements have focused on optimizing these steps for improved yield and cost-effectiveness.

Molecular Structure Analysis

Structure

Aliskiren's molecular formula is C22H30N2O3S, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural representation reveals a unique arrangement that allows it to effectively inhibit renin.

Data

  • Molecular Weight: Approximately 390.56 g/mol
  • IUPAC Name: (2S)-2-[[[[(2S)-2-amino-4-methyl-5-oxopentanoic acid]-(4-methoxyphenyl)methyl]amino]carbonyl]amino]-4-methyl-5-oxopentanoic acid .
Chemical Reactions Analysis

Reactions

The primary reactions involved in Aliskiren's synthesis include:

  1. Aminolysis: The reaction between lactones and amines.
  2. Reduction: Converting azides to amines using palladium catalysts.
  3. Curtius Rearrangement: A key step in some synthesis methods that rearranges acyl azides into isocyanates followed by hydrolysis to yield carbamic acids .

Technical Details

These reactions require careful control of conditions such as temperature, pressure, and solvent choice to ensure high yields and purity of Aliskiren.

Mechanism of Action

Aliskiren functions by inhibiting renin, an enzyme responsible for converting angiotensinogen into angiotensin I. This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and lowered blood pressure.

Process

Data

Clinical studies indicate that Aliskiren can significantly reduce systolic and diastolic blood pressure in hypertensive patients when administered at doses ranging from 40 mg to 640 mg daily .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol and ethanol; poorly soluble in water.
  • Melting Point: Approximately 150°C.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range for Stability: pH 4-7 is optimal for maintaining stability during storage .
Applications

Aliskiren is primarily utilized in clinical settings for managing hypertension. Its unique mechanism offers an alternative for patients who may not respond adequately to traditional angiotensin-converting enzyme inhibitors or angiotensin receptor blockers.

Scientific Uses

  1. Hypertension Management: Used as monotherapy or in combination with other antihypertensives.
  2. Nephroprotective Studies: Investigated for its potential benefits in diabetic nephropathy due to its effects on renal hemodynamics .
  3. Research on Renin Inhibition: Continues to be a subject of interest for developing new therapeutic strategies targeting the renin-angiotensin system.
Pharmacological Mechanisms of Renin Inhibition

Molecular Targets in the Renin-Angiotensin-Aldosterone System (RAAS)

Structural Basis of Renin Active-Site Binding

Aliskiren (CGP 60536/SPP 100) is a low-molecular-weight (551.8 g/mol), non-peptide, transition-state mimetic inhibitor designed to specifically target the catalytic site of human renin. Renin, an aspartyl protease, features a deep hydrophobic cleft between its N-terminal and C-terminal lobes, housing the catalytic aspartate dyad (Asp32 and Asp215) essential for angiotensinogen cleavage [3] [7]. Aliskiren binds this cleft through a multi-faceted interaction network:

  • Catalytic Aspartate Engagement: The inhibitor's hydroxy groups form hydrogen bonds with Asp32 and Asp215, disrupting the water molecule activation necessary for proteolysis [2] [7].
  • Hydrophobic Pocket Occupancy: Aliskiren's methoxypropoxy side chain inserts into the S3sp hydrophobic subpocket, while its central hydroxyethylene moiety mimics the tetrahedral transition state of angiotensinogen during hydrolysis [3] [7].
  • Stabilizing Residues: Additional hydrogen bonds with Gly34, Ser76, Tyr14, and Ser219 anchor the inhibitor, while van der Waals interactions with residues like Ile291 and Val30 enhance binding stability [2] [7].

Molecular dynamics simulations confirm that aliskiren binding induces conformational changes in renin’s "flap" region (residues 72–81), trapping the inhibitor in an extended configuration that sterically blocks substrate access [2] [7]. This high-affinity interaction (IC50 = 0.6 nM) is 20-fold more potent than earlier peptidomimetic inhibitors like enalkiren (IC50 = 14 nM) [1].

Table 1: Key Residues in Aliskiren-Renin Binding Interactions

Binding Site RegionAmino Acid ResiduesType of InteractionFunctional Role
Catalytic cleftAsp32, Asp215Hydrogen bondingDisrupts catalytic water activation
S1/S3 subsitesTyr14, Ser76, Tyr75Hydrogen bondingAnchors inhibitor core
Hydrophobic pocketIle291, Val30, Phe117van der Waals forcesEnhances binding affinity
Flap domainSer76, Arg74, Leu73Conformational changeEntraps inhibitor

Competitive Inhibition Dynamics at the Angiotensinogen Cleavage Site

Aliskiren functions as a competitive, reversible inhibitor that directly occupies the Leu10-Val11 cleavage site of angiotensinogen. Key kinetic attributes include:

  • High Specificity: Aliskiren exhibits >10,000-fold selectivity for human renin over other aspartic proteases (e.g., cathepsin D, pepsin), minimizing off-target effects [1] [7].
  • Slow Dissociation: Despite moderate oral bioavailability (2.6%), the inhibitor's slow dissociation rate (half-life >24 hours) enables sustained suppression of plasma renin activity (PRA) [1] [5].
  • Substrate Exclusion: By occupying the S3sp to S2sp subpockets, aliskiren prevents angiotensinogen's pro-segment from docking, reducing Ang I generation by >80% at therapeutic doses [1] [8].

This mechanism blocks the RAAS at its rate-limiting step, unlike downstream inhibitors. Aliskiren’s binding affinity remains unaltered in diabetic patients, confirming consistent target engagement across comorbidities [1] [6].

Comparative Mechanistic Profiles

Contrasts with Angiotensin-Converting Enzyme (ACE) Inhibitors

Aliskiren and ACE inhibitors differ fundamentally in molecular targets, compensatory feedback, and biochemical consequences:

| Table 2: Pharmacological Contrast: Aliskiren vs. ACE Inhibitors/ARBs

ParameterAliskiren (DRI)ACE InhibitorsARBs
Molecular TargetRenin (angiotensinogen cleavage)Angiotensin-converting enzymeAT1 receptor
PRA/PRC Response↓ PRA (80%), ↑ PRC↑ PRA (300-500%), ↑ PRC↑ PRA (200-300%), ↑ PRC
Ang II ProductionBlocks all pathwaysShunts to non-ACE enzymes (e.g., chymase)Allows unopposed Ang II generation
Bradykinin ModulationNoneAccumulation (cough/angioedema)None
Receptor EffectsPrevents AT1/AT2 activationIndirect AT1 suppressionSelective AT1 blockade
  • Feedback Loops: ACE inhibitors reduce Ang II levels, triggering reactive hyperreninemia (PRA increases 300–500%) via loss of negative feedback on juxtaglomerular cells. This fuels "ACE escape," where chymase and other enzymes restore Ang II production [5] [8]. Aliskiren abolishes this rebound by suppressing renin catalytic activity despite elevated plasma renin concentration (PRC) [6] [8].
  • Bradykinin Accumulation: ACE inhibitors inhibit kininase II, increasing bradykinin and substance P levels, which cause cough and angioedema [1] [6]. Aliskiren avoids this by not interfering with bradykinin metabolism [5] [7].
  • Pathway Coverage: ACE inhibitors only block Ang II generation via ACE, leaving chymase-dependent pathways intact. Aliskiren prevents all Ang I formation, irrespective of downstream conversion mechanisms [5] [8].

Differential Effects on Plasma Renin Activity vs. Angiotensin Receptor Blockers (ARBs)

Aliskiren and ARBs exhibit opposing effects on renin metrics and angiotensin dynamics:

  • PRA Suppression vs. Stimulation: ARBs block AT1 receptors, disabling Ang II feedback and increasing PRA by 200–300%. This elevates Ang I and Ang II levels, potentially overcoming receptor blockade [1] [6]. Aliskiren suppresses PRA by >80% despite PRC elevation, reducing Ang I/Ang II pools [1] [8].
  • Receptor-Level Effects: ARBs permit unopposed AT2 receptor stimulation by elevated Ang II, which may activate pro-fibrotic pathways [5] [7]. Aliskiren prevents all angiotensin peptide generation, avoiding AT2 overstimulation [1] [8].
  • Hepatic vs. Renal Clearance: Aliskiren undergoes hepatobiliary excretion (unchanged drug) with minimal renal elimination (<1%) [1] [5]. Most ARBs (e.g., losartan) rely on renal/hepatic metabolism for clearance, increasing interaction risks with CYP450 modulators [6] [8].

Table 3: Impact of RAAS Inhibitors on Biochemical Markers

Therapeutic ClassPlasma Renin Concentration (PRC)Plasma Renin Activity (PRA)Angiotensin II Levels
Aliskiren (DRI)↑↑↑ (5-8 fold)↓↓↓ (≥80%)↓↓↓
ACE Inhibitors↑↑↑↑↑ (300-500%)↔/↑ (via escape pathways)
ARBs↑↑↑↑↑ (200-300%)↑↑↑

This mechanistic divergence underpins aliskiren’s unique ability to provide "upstream" RAAS blockade, potentially enhancing organ protection in hypertension and diabetic nephropathy [6] [8].

Compound Names Mentioned:

  • Aliskiren
  • Angiotensin-Converting Enzyme (ACE) Inhibitors
  • Angiotensin Receptor Blockers (ARBs: Losartan, Valsartan, Irbesartan)
  • Renin (Human)
  • Angiotensinogen
  • Angiotensin I/II
  • Bradykinin
  • Chymase
  • Cathepsin D
  • Pepsin

Properties

CAS Number

173334-57-1

Product Name

Aliskiren

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide

Molecular Formula

C30H53N3O6

Molecular Weight

551.8 g/mol

InChI

InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23-,24-,25-/m0/s1

InChI Key

UXOWGYHJODZGMF-QORCZRPOSA-N

SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N

Solubility

Highly soluble in water (as hemifumarate salt)
In water, >350 mg/mL (pH 7.4)
2.10e-03 g/L

Synonyms

2(S),4(S),5(S),7(S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-(4-methoxy-3-(3-methoxypropoxy)phenyl)octanamid hemifumarate
aliskiren
CGP 060536B
CGP-060536B
CGP060536B
rasilez
SPP100
Tekturna

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.